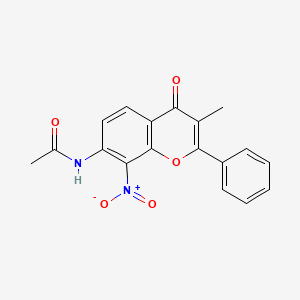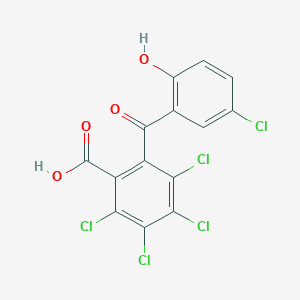![molecular formula C18H19ClO2 B14549301 4-[(4-tert-Butylphenyl)methoxy]benzoyl chloride CAS No. 62290-56-6](/img/structure/B14549301.png)
4-[(4-tert-Butylphenyl)methoxy]benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-tert-Butylphenyl)methoxy]benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides. It is characterized by the presence of a benzoyl chloride group attached to a benzene ring, which is further substituted with a tert-butyl group and a methoxy group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-tert-Butylphenyl)methoxy]benzoyl chloride typically involves the reaction of 4-tert-butylphenol with methoxybenzoyl chloride. The reaction is carried out in the presence of a suitable catalyst, such as zinc chloride, and under controlled temperature conditions. The product is then purified through distillation under vacuum to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-tert-Butylphenyl)methoxy]benzoyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring, facilitated by the presence of the benzoyl chloride group.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by a nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl₂, Br₂), sulfuric acid (H₂SO₄), and nitric acid (HNO₃).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while nucleophilic substitution can produce various substituted benzoyl compounds.
Scientific Research Applications
4-[(4-tert-Butylphenyl)methoxy]benzoyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, which can be studied for their potential therapeutic effects.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 4-[(4-tert-Butylphenyl)methoxy]benzoyl chloride involves its reactivity as an electrophile. The benzoyl chloride group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The tert-butyl and methoxy groups on the benzene ring influence the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzoyl chloride: Similar structure but lacks the methoxy group.
4-tert-Butylphenyl chloride: Similar structure but lacks the benzoyl group.
4-tert-Butylbenzyl chloride: Similar structure but has a benzyl group instead of a benzoyl group.
Uniqueness
4-[(4-tert-Butylphenyl)methoxy]benzoyl chloride is unique due to the presence of both the tert-butyl and methoxy groups on the benzene ring, which influence its chemical reactivity and applications. The combination of these substituents makes it a valuable compound in various chemical and industrial processes.
Properties
CAS No. |
62290-56-6 |
|---|---|
Molecular Formula |
C18H19ClO2 |
Molecular Weight |
302.8 g/mol |
IUPAC Name |
4-[(4-tert-butylphenyl)methoxy]benzoyl chloride |
InChI |
InChI=1S/C18H19ClO2/c1-18(2,3)15-8-4-13(5-9-15)12-21-16-10-6-14(7-11-16)17(19)20/h4-11H,12H2,1-3H3 |
InChI Key |
ZKLYKNAIRSKZHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


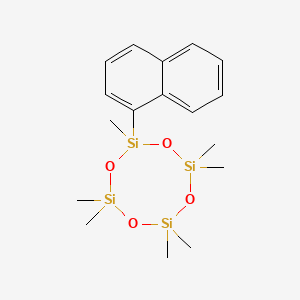
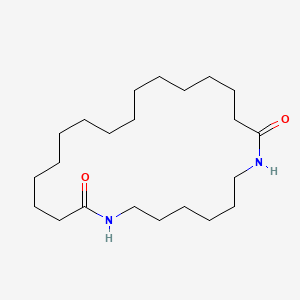
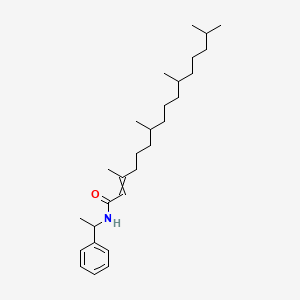
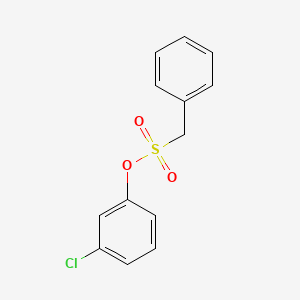
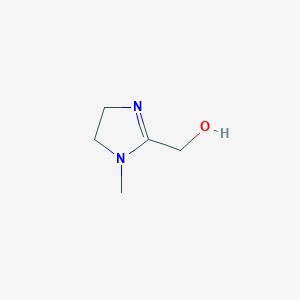
![{9-[(Furan-2-yl)oxy]-9H-fluoren-9-yl}(trimethyl)silane](/img/structure/B14549251.png)
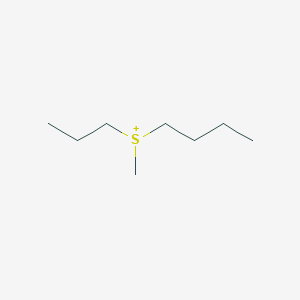
![Bis(2-ethoxyethyl) 2-[(2-butoxy-2-oxoethyl)sulfanyl]butanedioate](/img/structure/B14549268.png)
![1-[2,2-Diiodo-1-(4-methoxyphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14549276.png)
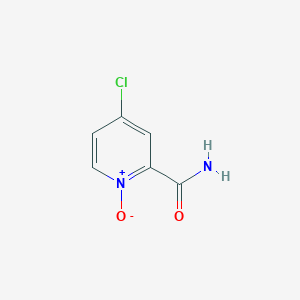
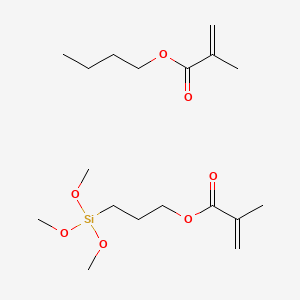
![Diazene, [3-chloro-4-[(4-methylphenyl)methoxy]phenyl]phenyl-](/img/structure/B14549288.png)
